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Compound of Interest

Compound Name: 2-Bromo-5-hydroxypyridine

CAS No.: 55717-40-3; 55717-45-8

Cat. No.: B2741404

Get Quote

CAS: 55717-45-8 | IUPAC: 6-Bromopyridin-3-ol

Executive Summary
2-Bromo-5-hydroxypyridine serves as a critical scaffold in modern medicinal chemistry,

particularly in the design of kinase inhibitors and neurological agents. Its value lies in its

orthogonal reactivity profile: the C-2 bromine atom provides a handle for transition-metal-

catalyzed cross-coupling (e.g., Suzuki-Miyaura), while the C-5 hydroxyl group offers a site for

etherification or esterification to tune lipophilicity and target binding.

Unlike its 2-hydroxy or 4-hydroxy isomers, 2-bromo-5-hydroxypyridine does not form a

neutral pyridone tautomer. Instead, it exists in a solvent-dependent equilibrium between a

neutral phenolic form and a zwitterionic species. Understanding this physicochemical nuance is

essential for optimizing alkylation regioselectivity and solubility during process development.

Physicochemical Properties
The following data aggregates experimental values and high-confidence predictive models

essential for formulation and synthetic planning.
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Property Value / Description Context

Molecular Weight 173.99 g/mol

Small molecule fragment

suitable for FBDD (Fragment-

Based Drug Discovery).

Melting Point 136 – 140 °C
Crystalline solid; sharp MP

indicates high purity potential.

pKa (OH) ~8.7 (Predicted)

More acidic than phenol (pKa

10) due to the electron-

deficient pyridine ring and

electron-withdrawing Br.

pKa (NH⁺) ~3.0 (Zwitterion)

The pyridinium proton is

relatively acidic, limiting

basicity.

LogP ~1.35

Moderate lipophilicity;

favorable for CNS penetration

when functionalized.

Solubility DMSO, Methanol, DMF

Poor solubility in non-polar

hydrocarbons; moderate in

water (pH dependent).

Tautomerism & Structural Dynamics
A common misconception in pyridine chemistry is treating all hydroxypyridines as potential

pyridones.

2- and 4-Hydroxypyridines: Tautomerize to stable, neutral lactams (pyridones).

3- and 5-Hydroxypyridines: Cannot form neutral pyridones because the keto-form would

disrupt aromaticity without a mechanism to relocate the proton to nitrogen neutrally.

For 2-bromo-5-hydroxypyridine, the equilibrium exists between the neutral enol (dominant in

non-polar solvents) and the zwitterion (stabilized in water/protic solvents).
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Figure 1: Tautomeric equilibrium of 3-hydroxypyridine derivatives. Note the absence of a neutral keto-isomer.
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Figure 1: The 5-hydroxy substitution pattern prevents the formation of a neutral pyridone,

restricting the species to neutral or zwitterionic forms.

Reactivity Profile & Mechanistic Insights[1]
Orthogonal Functionalization
The molecule acts as a bifunctional linchpin. The reactivity order is generally O-alkylation > Pd-

catalyzed Coupling, though this can be reversed using protecting groups.

A. O-Alkylation (Nucleophilic Substitution)
The C-5 hydroxyl group is a nucleophile. In the presence of a base (e.g., K₂CO₃ or Cs₂CO₃),

the phenoxide anion is generated.

Regioselectivity: Unlike 2-pyridones, where N-alkylation is a major competitor, 2-bromo-5-
hydroxypyridine predominantly undergoes O-alkylation to form ethers. N-alkylation would

result in a high-energy charged quaternary ammonium species, which is kinetically and

thermodynamically disfavored under standard basic conditions.

Solvent Effect: Polar aprotic solvents (DMF, DMSO) enhance the nucleophilicity of the

oxygen anion.

B. C-2 Cross-Coupling (Electrophilic Attack)
The C-2 position is activated for oxidative addition by Palladium (0) due to the electron-

withdrawing nature of the adjacent nitrogen and the bromine itself.
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Suzuki-Miyaura: Couples readily with aryl/heteroaryl boronic acids.

Buchwald-Hartwig: Allows introduction of amines at the C-2 position, displacing the bromine.

SNAr: The bromine can also be displaced by strong nucleophiles (e.g., methoxide, thiols) via

Nucleophilic Aromatic Substitution, although this requires harsher conditions than Pd-

catalysis.

C-5 Hydroxyl Reactivity C-2 Bromine Reactivity

2-Bromo-5-hydroxypyridine
(Core Scaffold)

O-Alkylation
(Ether Synthesis)

R-X, Base

Esterification
(Prodrugs)

AcCl, Base

Suzuki Coupling
(Biaryl Formation)

Ar-B(OH)2, Pd(0)

Buchwald-Hartwig
(C-N Bond Formation)

HNR2, Pd(0)

SNAr Displacement
(Nucleophilic Sub.)

Nu-, Heat

Click to download full resolution via product page

Figure 2: Reactivity map showing the orthogonal functionalization sites at C-5 (Nucleophilic)

and C-2 (Electrophilic).

Experimental Protocols
Protocol A: Regioselective O-Alkylation
Objective: Synthesis of 2-bromo-5-(benzyloxy)pyridine.

Reagents: 2-Bromo-5-hydroxypyridine (1.0 eq), Benzyl bromide (1.1 eq), K₂CO₃ (2.0 eq),

DMF (0.2 M concentration).

Setup: Charge a round-bottom flask with the pyridine and K₂CO₃. Add anhydrous DMF and

stir at room temperature for 15 minutes to ensure deprotonation (formation of phenoxide).

Addition: Add benzyl bromide dropwise.
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Reaction: Stir at 60 °C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 7:3) or LCMS.

Workup: Dilute with water (precipitation often occurs). Extract with EtOAc (3x). Wash

organics with LiCl solution (to remove DMF) and brine. Dry over Na₂SO₄.

Yield: Typically 85–95%. The product is a stable ether ready for C-2 coupling.

Protocol B: Suzuki-Miyaura Cross-Coupling
Objective: Coupling the 2-bromo core with Phenylboronic acid.

Reagents: 2-Bromo-5-hydroxypyridine (or its O-alkylated derivative) (1.0 eq),

Phenylboronic acid (1.2 eq), Pd(PPh₃)₄ (5 mol%), Na₂CO₃ (2.0 eq).

Solvent: 1,4-Dioxane / Water (4:1 ratio). Degassed.

Procedure:

Combine aryl halide, boronic acid, and base in the reaction vessel.[1]

Add solvents and sparge with Nitrogen for 10 minutes.

Add Pd catalyst under Nitrogen counter-flow.

Heat to 90 °C for 12 hours.

Purification: Filter through Celite to remove Pd residues. Concentrate and purify via flash

column chromatography.

Note: If using the free hydroxyl substrate (unprotected), require an extra equivalent of base

to neutralize the phenolic proton, though this may slow the reaction due to catalyst poisoning

by the phenoxide. Protection (O-alkylation) prior to Suzuki coupling is recommended.

Safety & Handling
Hazards: 2-Bromo-5-hydroxypyridine is classified as an Irritant (Skin/Eye/Respiratory).[2]

Hepatotoxicity Warning: Related halogenated pyridines have shown potential for

hepatotoxicity in metabolic studies. Handle with gloves and in a fume hood.
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Storage: Store in a cool, dry place. Light sensitive (store in amber vials) to prevent

debromination or oxidation over long periods.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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